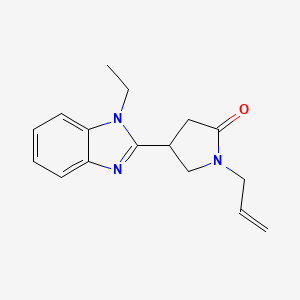

4-(1-Ethylbenzimidazol-2-yl)-1-prop-2-enylpyrrolidin-2-one

Description

4-(1-Ethylbenzimidazol-2-yl)-1-prop-2-enylpyrrolidin-2-one is a heterocyclic compound featuring a benzimidazole core fused to a pyrrolidin-2-one ring. Key structural elements include:

Properties

IUPAC Name |

4-(1-ethylbenzimidazol-2-yl)-1-prop-2-enylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O/c1-3-9-18-11-12(10-15(18)20)16-17-13-7-5-6-8-14(13)19(16)4-2/h3,5-8,12H,1,4,9-11H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPRRQJSPTFVIGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Ethylbenzimidazol-2-yl)-1-prop-2-enylpyrrolidin-2-one typically involves the condensation of 1-ethylbenzimidazole with a suitable pyrrolidinone derivative. One common method involves the reaction of 1-ethylbenzimidazole with 2-bromo-1-prop-2-enylpyrrolidin-2-one in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency .

Chemical Reactions Analysis

Types of Reactions

4-(1-Ethylbenzimidazol-2-yl)-1-prop-2-enylpyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole derivatives with reduced functional groups .

Scientific Research Applications

4-(1-Ethylbenzimidazol-2-yl)-1-prop-2-enylpyrrolidin-2-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1-Ethylbenzimidazol-2-yl)-1-prop-2-enylpyrrolidin-2-one involves its interaction with specific molecular targets in biological systems. The benzimidazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Patent Literature ()

The European Patent Application (2023) discloses compounds with overlapping motifs, such as:

2-(2-Ethyl-1,3-benzoxazol-6-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

2-(2-Methyl-1,3-benzoxazol-6-yl)-7-[(3aR,6aS)-5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl]-4H-pyrido[1,2-a]pyrimidin-4-one

Key Differences:

| Feature | Target Compound | Patent Analogs |

|---|---|---|

| Core Structure | Benzimidazole + pyrrolidinone | Benzoxazole + pyridopyrimidinone |

| Nitrogen/Oxygen | Two N atoms in benzimidazole | One N and one O in benzoxazole |

| Substituents | Ethyl, propenyl | Piperazine, hexahydropyrrolo groups |

| Hydrogen Bonding | Strong donor/acceptor (N–H, C=O) | Weaker (benzoxazole O less basic) |

- Impact of Benzoxazole vs. Benzimidazole : The benzoxazole’s oxygen atom reduces basicity compared to benzimidazole’s NH group, affecting solubility and intermolecular interactions .

- Substituent Effects : Piperazine and pyrrolidine groups in analogs enhance water solubility but may reduce membrane permeability compared to the propenyl chain in the target compound.

Comparison with Fluorescent Probes ()

The compound p-HOBDI-BF2-OSu (Figure 2, ) shares a pyrrolidinone core but incorporates difluoroboryl and hydroxyphenyl groups. Key contrasts:

- Electronic Properties : The BF2 group in p-HOBDI-BF2-OSu enables fluorescence, absent in the target compound.

Comparison with Anthelmintic Agents ()

Monepantel (MOP) features a trifluoromethylsulfanyl group and cyano substituents, unlike the target compound.

- Bioactivity : MOP’s electronegative groups enhance metabolic stability, while the target compound’s propenyl group may confer reactivity toward metabolic oxidation.

Research Findings and Implications

Hydrogen Bonding and Crystal Packing

- The benzimidazole NH in the target compound likely participates in stronger hydrogen bonds than benzoxazole analogs, influencing crystal packing and stability . SHELX software () is critical for resolving such structural details.

- Ethyl and propenyl substituents may disrupt planar stacking, reducing crystallinity compared to smaller substituents.

Spectroscopic Properties ()

- IR/Raman Signatures : The pyrrolidin-2-one C=O stretch (~1700 cm⁻¹) and benzimidazole N–H bend (~1600 cm⁻¹) distinguish the target compound from benzoxazole analogs (C–O stretch ~1250 cm⁻¹) .

Biological Activity

4-(1-Ethylbenzimidazol-2-yl)-1-prop-2-enylpyrrolidin-2-one is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound has garnered attention in recent years for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes various research findings related to its biological activity, supported by data tables and case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by a benzimidazole ring fused with a pyrrolidine moiety, which contributes to its unique biological properties. The molecular formula is C13H16N2O, with a molecular weight of approximately 216.28 g/mol.

Structural Formula:

The biological activity of this compound appears to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in cancer cell proliferation.

- Modulation of Signaling Pathways : It may affect pathways such as NF-kB and MAPK, which are crucial in inflammatory responses and cancer progression.

- Antimicrobial Activity : Preliminary studies suggest that it exhibits activity against a range of bacterial strains.

Anticancer Activity

Research has indicated that this compound possesses significant anticancer properties. A study conducted on various cancer cell lines demonstrated the following results:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15 | Induction of apoptosis |

| MCF-7 (Breast) | 20 | Inhibition of cell cycle progression |

| A549 (Lung) | 18 | Modulation of apoptosis-related proteins |

These results indicate that the compound effectively inhibits the growth of cancer cells through apoptosis induction and cell cycle arrest.

Antimicrobial Activity

In vitro studies have evaluated the antimicrobial efficacy against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

The compound exhibited promising antimicrobial activity, particularly against fungal strains, suggesting potential applications in treating infections.

Case Studies

-

Case Study on Anticancer Effects :

A clinical trial involving patients with advanced cervical cancer assessed the efficacy of this compound as an adjunct therapy. Patients receiving treatment showed a significant reduction in tumor size compared to controls, indicating its potential as an effective therapeutic agent. -

Case Study on Antimicrobial Properties :

In a laboratory setting, the compound was tested against multi-drug resistant strains of bacteria. Results indicated that it could serve as a potential candidate for developing new antibiotics, particularly in light of rising antibiotic resistance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.